molecular formula C13H21N3O2 B5195260 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B5195260
M. Wt: 251.32 g/mol
InChI Key: RCFCHUXVVCZAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine, also known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMIP belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including GABA, serotonin, and dopamine. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. It has also been shown to inhibit the reuptake of serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been shown to exhibit anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has some limitations for laboratory experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has not been extensively studied for its toxicity, and its safety profile in humans is not fully understood.

Future Directions

There are several future directions for the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further studies are needed to understand the safety profile of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine in humans and to determine its optimal dosage and administration route. Overall, the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has the potential to lead to the development of novel therapeutic agents for a wide range of disorders.

Synthesis Methods

1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. The reaction is typically carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been studied for its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-11-12(10(3)18-14-11)13(17)16-8-6-15(5-2)7-9-16/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFCHUXVVCZAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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